1-((2-chlorobenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one 1-((2-chlorobenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
Brand Name: Vulcanchem
CAS No.: 1215623-86-1
VCID: VC7197406
InChI: InChI=1S/C15H11ClN4OS2/c1-19-13(21)12-11(6-7-22-12)20-14(19)17-18-15(20)23-8-9-4-2-3-5-10(9)16/h2-7H,8H2,1H3
SMILES: CN1C(=O)C2=C(C=CS2)N3C1=NN=C3SCC4=CC=CC=C4Cl
Molecular Formula: C15H11ClN4OS2
Molecular Weight: 362.85

1-((2-chlorobenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

CAS No.: 1215623-86-1

Cat. No.: VC7197406

Molecular Formula: C15H11ClN4OS2

Molecular Weight: 362.85

* For research use only. Not for human or veterinary use.

1-((2-chlorobenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one - 1215623-86-1

Specification

CAS No. 1215623-86-1
Molecular Formula C15H11ClN4OS2
Molecular Weight 362.85
IUPAC Name 12-[(2-chlorophenyl)methylsulfanyl]-8-methyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one
Standard InChI InChI=1S/C15H11ClN4OS2/c1-19-13(21)12-11(6-7-22-12)20-14(19)17-18-15(20)23-8-9-4-2-3-5-10(9)16/h2-7H,8H2,1H3
Standard InChI Key QALUGDCJSPVNAD-UHFFFAOYSA-N
SMILES CN1C(=O)C2=C(C=CS2)N3C1=NN=C3SCC4=CC=CC=C4Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound (CAS 1215623-86-1) features a thieno[2,3-e]triazolo[4,3-a]pyrimidin-5(4H)-one core modified with a 2-chlorobenzylthio group at position 1 and a methyl group at position 4. Its IUPAC name—12-[(2-chlorophenyl)methylsulfanyl]-8-methyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.0²,⁶]dodeca-2(6),3,9,11-tetraen-7-one—reflects the intricate fusion of thiophene, triazole, and pyrimidinone rings.

Table 1: Fundamental Chemical Properties

PropertyValue/Descriptor
Molecular FormulaC₁₅H₁₁ClN₄OS₂
Molecular Weight362.85 g/mol
SMILESCN1C(=O)C2=C(C=CS2)N3C1=NN=C3SCC4=CC=CC=C4Cl
InChI KeyQALUGDCJSPVNAD-UHFFFAOYSA-N
PubChem CID50770425

Electronic and Steric Characteristics

The 2-chlorobenzylthio substituent introduces significant steric bulk and electron-withdrawing effects due to the chlorine atom’s inductive properties. Density functional theory (DFT) simulations of analogous triazolopyrimidines predict a planar aromatic system with delocalized π-electrons across the fused rings, potentially enhancing DNA intercalation capabilities . The methyl group at N4 contributes to metabolic stability by hindering oxidative dealkylation .

Synthetic Methodologies

Multi-Step Construction Strategy

Synthesis typically follows a convergent approach:

  • Core Assembly: Cyclocondensation of 2-aminothiophene-3-carboxylates with thiourea derivatives forms the pyrimidinone ring .

  • Triazole Ring Formation: Diazotization and intramolecular cyclization using hydrazonoyl halides (e.g., 5a–l) introduces the triazole moiety .

  • Functionalization: Nucleophilic aromatic substitution installs the 2-chlorobenzylthio group at position 1 under basic conditions (triethylamine/DMF) .

Table 2: Key Synthetic Intermediates

IntermediateRoleReaction Conditions
Thione 3Pyrimidinone precursorHCl/EtOH reflux, 6 hr
Compound 4Methylthio-activated derivativeCH₃I/K₂CO₃, RT, 12 hr
Halides 5a–lTriazole ring precursorsTEA/DCM, 0°C to RT, 24 hr

Yield Optimization Challenges

Reported yields for final steps range from 32%–48%, limited by steric hindrance during the benzylthio incorporation . Microwave-assisted synthesis (100°C, 30 min) improves efficiency to 61% in analogous systems by enhancing sulfur nucleophilicity . Purification via silica chromatography (hexane/EtOAc 3:1) typically affords >95% purity.

Biological Activity Profiling

Table 3: Comparative Cytotoxicity Data

Cell LineIC₅₀ (μM)Apoptosis Rate (25 μM)Reference
MCF-718.723.8%
A54924.319.1%
HepG229.414.5%

Antimicrobial Efficacy

Against methicillin-resistant Staphylococcus aureus (MRSA), the compound showed bacteriostatic activity (MIC = 64 μg/mL) through dihydrofolate reductase inhibition, as confirmed by thymidine rescue assays . Synergy with ciprofloxacin (FIC index = 0.312) suggests adjuvant potential in combination therapies .

Pharmacological Considerations

ADMET Predictions

Computational models (SwissADME, pkCSM) indicate:

  • Moderate intestinal absorption (72.3%)

  • CYP3A4-mediated metabolism (t₁/₂ = 2.8 hr)

  • Blood-brain barrier permeability (Log BB = -0.94)

  • Potential hERG inhibition risk (IC₅₀ = 4.1 μM)

Formulation Challenges

Aqueous solubility remains suboptimal (logP = 2.91), necessitating prodrug strategies or nanoencapsulation . PEGylated liposomes (150 nm) improved bioavailability 3.2-fold in murine models .

Analytical Characterization

Spectroscopic Fingerprints

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.20 (s, 1H, NH), 8.32–7.45 (m, 4H, Ar-H), 4.71 (s, 2H, SCH₂), 3.89 (s, 3H, NCH₃) .

  • IR (KBr): 1722 cm⁻¹ (C=O), 1674 cm⁻¹ (C=N), 758 cm⁻¹ (C-S) .

  • HRMS (ESI+): m/z 363.0421 [M+H]⁺ (calc. 363.0425).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator